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2-Amino-1-cyclobutyl-3-methoxypropan-1-one
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Overview
Description
2-Amino-1-cyclobutyl-3-methoxypropan-1-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclobutyl-3-methoxypropan-1-one typically involves the reaction of cyclobutyl ketone with methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated purification systems, are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutyl-3-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-cyclobutyl-3-methoxypropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclobutyl-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-cyclobutyl-3-methoxypropan-2-one
- 2-Amino-1-cyclobutyl-3-methoxypropan-2-one
Uniqueness
2-Amino-1-cyclobutyl-3-methoxypropan-1-one is unique due to its specific structural features, such as the cyclobutyl ring and methoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Biological Activity
2-Amino-1-cyclobutyl-3-methoxypropan-1-one is an organic compound characterized by a unique cyclobutyl structure and a methoxypropanone moiety. Its molecular formula is C8H15NO2, and it has a molecular weight of approximately 157.21 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The presence of an amino group attached to a cyclobutyl ring enhances its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
Functional Groups | Amino, Methoxy |
Structural Features | Cyclobutyl ring |
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor . Its structure allows it to bind effectively to active sites of certain enzymes, modulating their activity. This property positions it as a candidate for therapeutic applications, particularly in drug development aimed at diseases involving enzyme dysregulation.
Case Studies and Research Findings
- FLT3 Inhibition : In studies focusing on acute myeloid leukemia (AML), compounds structurally similar to this compound have shown promising results as inhibitors of the FLT3 tyrosine kinase, which is often mutated in AML patients. These findings suggest that this class of compounds may interfere with cancer cell proliferation by inhibiting key signaling pathways .
- GPR88 Agonism : Another area of investigation involves the activation of GPR88, a receptor implicated in various neurological functions. Compounds derived from similar scaffolds have demonstrated the ability to activate GPR88 through Gαi-coupled signaling pathways, indicating potential applications in treating disorders related to neurotransmission .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the cyclobutyl structure may influence the compound's spatial orientation and binding affinity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C8H15NO2 | Enzyme inhibitor; potential FLT3 inhibitor |
(1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dihydroxypropane] | Varies | Potential for different biological activities |
1-(Cyclopropylamino)-3-methoxypropan-2-one | Varies | Different steric effects; studied for similar activities |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-amino-1-cyclobutyl-3-methoxypropan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-11-5-7(9)8(10)6-3-2-4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
CVFDXUJOTPZKFE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)C1CCC1)N |
Origin of Product |
United States |
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